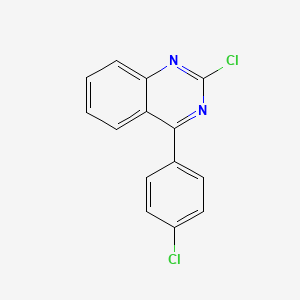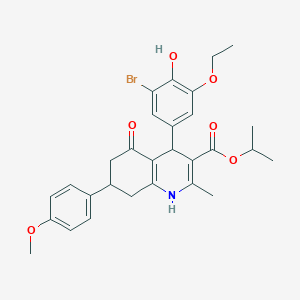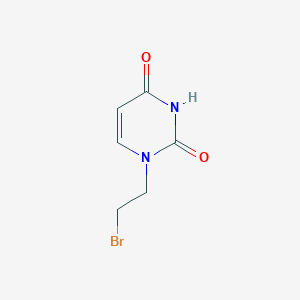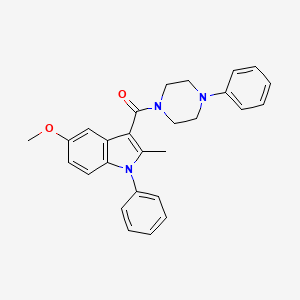![molecular formula C19H14Cl2F2O4 B11681040 (2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate](/img/structure/B11681040.png)
(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate is a complex organic compound with the molecular formula C19H14Cl2F2O4 and a molecular weight of 415.224 g/mol . This compound is known for its unique structural features, which include a cyclopropyl ring substituted with dichloro and fluorobenzoyl groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro and fluorobenzoyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols
Scientific Research Applications
(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Properties
Molecular Formula |
C19H14Cl2F2O4 |
|---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
[2,2-dichloro-3-[(4-fluorobenzoyl)oxymethyl]cyclopropyl]methyl 4-fluorobenzoate |
InChI |
InChI=1S/C19H14Cl2F2O4/c20-19(21)15(9-26-17(24)11-1-5-13(22)6-2-11)16(19)10-27-18(25)12-3-7-14(23)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
ZKSKKHHJEWNCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C2(Cl)Cl)COC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11680961.png)




![17-(2-Methoxy-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680999.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11681005.png)
![N-(3-bromophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide](/img/structure/B11681007.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11681015.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11681023.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-(4-propoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11681030.png)
![4-methyl-6-[4-(pentyloxy)phenyl]-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11681033.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681047.png)
![Diethyl [(4-nitrophenyl)methylene]biscarbamate](/img/structure/B11681050.png)
